2,6-Dichloro-3-formylphenylboronic acid
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Overview
Description
2,6-Dichloro-3-formylphenylboronic acid is a boronic acid derivative with the molecular formula C₇H₅BCl₂O₃ and a molecular weight of 218.83 g/mol . This compound is characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-formylphenylboronic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction is carried out under mild conditions, making it suitable for a variety of substrates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-formylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dichloro-3-carboxyphenylboronic acid.
Reduction: 2,6-Dichloro-3-hydroxyphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3-formylphenylboronic acid has a wide range of applications in scientific research:
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-formylphenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds . The compound’s interactions with molecular targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
2,6-Dichloro-3-formylphenylboronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,6-Difluorophenylboronic acid: Contains fluorine atoms instead of chlorine, which can influence its reactivity and stability.
2,6-Dichloro-3-methylphenylboronic acid: Has a methyl group instead of a formyl group, affecting its chemical properties and applications.
The presence of chlorine atoms and a formyl group in this compound makes it unique and versatile for various synthetic and research applications.
Properties
IUPAC Name |
(2,6-dichloro-3-formylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRUQWEJZRMKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C=O)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656958 |
Source
|
Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-87-4 |
Source
|
Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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